N-[1-(1-benzothiophen-3-yl)propan-2-yl]pent-4-enamide
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Overview
Description
. This compound features a benzothiophene moiety, which is known for its biological activity and is often found in pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
The primary target of N-[1-(1-benzothiophen-3-yl)propan-2-yl]pent-4-enamide is the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .
Mode of Action
The compound interacts with its targets through electrostatic interactions . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The most promising analogue displayed micromolar affinity toward 5-HT1A sites .
Biochemical Pathways
The compound’s interaction with the 5-HT1A receptors affects the serotonin system . This system has been consistently implicated in the pathophysiology of a number of psychiatric disorders such as depression and anxiety .
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its interaction with the 5-HT1A receptors. By modulating these receptors, the compound could potentially influence various physiological functions and potentially alleviate symptoms of certain psychiatric disorders .
Preparation Methods
The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]pent-4-enamide involves several steps, typically starting with the preparation of the benzothiophene core. The synthetic route may include:
Formation of Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene and benzene derivatives.
Alkylation: The benzothiophene core is then alkylated with a suitable alkyl halide to introduce the propan-2-yl group.
Amidation: The final step involves the reaction of the alkylated benzothiophene with pent-4-enoic acid or its derivatives to form the amide bond.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity, using large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
N-[1-(1-benzothiophen-3-yl)propan-2-yl]pent-4-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The benzothiophene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Scientific Research Applications
N-[1-(1-benzothiophen-3-yl)propan-2-yl]pent-4-enamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Comparison with Similar Compounds
N-[1-(1-benzothiophen-3-yl)propan-2-yl]pent-4-enamide can be compared with other benzothiophene derivatives, such as:
Benzothiophene: The parent compound, which serves as a core structure for many biologically active molecules.
Raloxifene: A benzothiophene derivative used in the treatment of osteoporosis and breast cancer.
Zileuton: Another benzothiophene derivative used as an anti-inflammatory drug.
The uniqueness of this compound lies in its specific structural features, which may confer unique biological activities and applications.
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]pent-4-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NOS/c1-3-4-9-16(18)17-12(2)10-13-11-19-15-8-6-5-7-14(13)15/h3,5-8,11-12H,1,4,9-10H2,2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAFVMABQSERMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)CCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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